molecular formula C10H9ClN2 B3290659 3-Chloro-5-methyl-1-phenyl-1H-pyrazole CAS No. 86635-76-9

3-Chloro-5-methyl-1-phenyl-1H-pyrazole

Cat. No. B3290659
CAS RN: 86635-76-9
M. Wt: 192.64 g/mol
InChI Key: NTKKZCMONMVGOG-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1-phenyl-1H-pyrazole, also known as 5-chloro-3-methyl-1-phenyl-1H-pyrazole, is a chemical compound with the molecular formula C10H9ClN2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3-Chloro-5-methyl-1-phenyl-1H-pyrazole involves a series of reactions to produce new pyrazole derivatives . It can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methyl-1-phenyl-1H-pyrazole was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P 2 1 / c . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

The molecule is linked to its neighbor by two directionally specific C–H···O interactions . It participates in the synthesis of 2- ((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with a potential anticonvulsant property .


Physical And Chemical Properties Analysis

The average mass of 3-Chloro-5-methyl-1-phenyl-1H-pyrazole is 192.645 Da and its monoisotopic mass is 192.045425 Da . It has been used in studies for its corrosion protection properties for mild steel in HCl .

Safety And Hazards

The safety data sheet for 3-Chloro-5-methyl-1-phenyl-1H-pyrazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It is currently being tested and clinically evaluated as potential new drugs .

properties

IUPAC Name

3-chloro-5-methyl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKKZCMONMVGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methyl-1-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Fox, MA Schmidt, MD Eastgate - The Journal of Organic …, 2018 - ACS Publications
A general strategy to prepare substituted 3-bromo- and 3-chloropyrazoles is described. The three-step method involves condensation of crotonates or β-chloro carboxylic acids with …
Number of citations: 7 pubs.acs.org

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